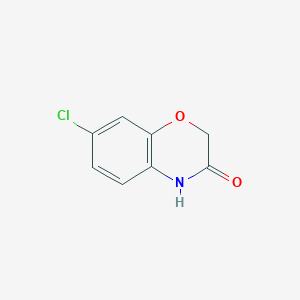

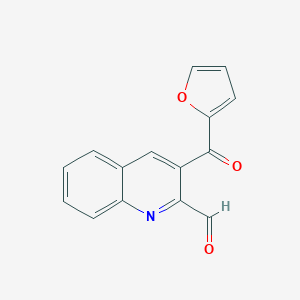

7-氯-2H-1,4-苯并恶嗪-3(4H)-酮

描述

NMR Analysis of Enantiomers

The determination of enantiomers of chlorinated benzoxazinone derivatives has been facilitated by the development of a simple NMR method. Specifically, the enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one have been analyzed using a chiral shift reagent, tris[3-(heptafluoroburyryl)-d-camphorato]europium(III). This method allows the differentiation of enantiomers by causing the doublet of the 2-methyl group protons to split into two pairs of doublets, which shift downfield. The relative concentration of the enantiomers can be quantified by integrating the area under the doublets .

Natural Occurrence in Corn

An unusual chlorinated 1,4-benzoxazin-3-one derivative was isolated from young corn roots, demonstrating the natural occurrence of such compounds in plants. The structure of this derivative was established through various spectroscopic techniques, including NMR and mass spectrometry. A second growth-chamber experiment confirmed the presence of this chlorinated benzoxazine derivative in corn, indicating its potential role in the plant's biochemistry .

Diastereoisomer Assay via NMR

A rapid and quantitative NMR assay has been developed to determine the ratio of diastereoisomers in 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one. The use of a deuterated europium shift reagent allows for the clear distinction between the diastereoisomeric pairs by splitting the 2-methyl group protons into separate doublets. The ratio of these pairs can be accurately determined by NMR integration, with results closely matching the actual values of prepared mixtures .

Physical and Chemical Properties

While the provided papers do not directly discuss the physical and chemical properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, the methods used for structural determination and the natural occurrence of related compounds suggest that these properties are significant for both analytical chemistry and plant biochemistry. The NMR techniques employed for enantiomer and diastereoisomer determination highlight the compound's responsiveness to chiral and shift reagents, which is indicative of its stereochemical complexity . The isolation from corn roots suggests that the compound's physical properties allow it to persist in the plant's biological environment .

科学研究应用

植物化学和生态作用

7-氯-2H-1,4-苯并恶嗪-3(4H)-酮,一种苯并恶嗪酮化合物,在植物化学中引起了极大的兴趣。它参与各种生物学作用,包括植物毒性、抗真菌、抗菌和拒食作用。苯并恶嗪酮的降解产物对于理解植物的化学防御机制至关重要。由于其多功能性和化学简单性,这些化合物还因其作为天然除草剂模型的潜力而受到探索 (Macias 等人,2009)。

农业中的化感物质

苯并恶嗪酮,如 7-氯-2H-1,4-苯并恶嗪-3(4H)-酮,表现出有趣的生物学特性,如植物毒性和抗菌作用。这些特性在农业中对于开发天然除草剂和害虫控制非常重要。从禾本科植物中分离和合成这些化合物突出了它们在农学中的潜在用途 (Macias 等人,2006)。

分析和合成化学

在分析化学中,电喷雾飞行时间质谱 (ESI-TOFMS) 等方法已用于研究苯并恶嗪酮衍生物的结构特征。这种方法有助于了解它们的化学行为和潜在应用 (Bonnington 等人,2003)。此外,正在开发合成方法以有效制备苯并恶嗪酮衍生物,这证明了它们在医药和生物学研究中的重要性 (Feng 等人,2009)。

环境和生态毒理学影响

对苯并恶嗪酮的研究还包括它们的环境影响和降解动力学。了解这些化合物如何降解以及它们对目标和非目标生物的影响对于评估它们的生态和毒理学意义至关重要 (Macias 等人,2005)。

新应用

正在探索苯并恶嗪酮的创新应用,例如它们在染料和着色剂合成中的作用。这些化合物在不同条件下的反应性可以导致开发具有特定性质的新材料 (Hartmann 等人,2004)。

属性

IUPAC Name |

7-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHYYLMIQSZWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2H-1,4-benzoxazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)